Cardiotoxicity Risk Quantification: Mitoxantrone vs. Doxorubicin Equivalence Ratio
Mitoxantrone carries a significantly higher risk of late-onset anthracycline-related left ventricular dysfunction (ARLVD) per cumulative dose compared to doxorubicin, necessitating distinct dose capping and monitoring strategies [1]. A 2019 analysis established that mitoxantrone is considered 4 to 5 times as cardiotoxic as doxorubicin on a mg/m² basis, with a calculated equivalence ratio of 10.5 for mitoxantrone-to-doxorubicin in pediatric cancer survivors [2]. This contrasts with daunorubicin and epirubicin, which are considered isoequivalent or less cardiotoxic than doxorubicin [3].
| Evidence Dimension | Cardiotoxicity risk (equivalence ratio to doxorubicin) |
|---|---|
| Target Compound Data | Mitoxantrone-to-doxorubicin equivalence ratio: 10.5; considered 4-5× more cardiotoxic than doxorubicin |
| Comparator Or Baseline | Doxorubicin (reference = 1.0); Daunorubicin-to-doxorubicin ratio: 0.6 |
| Quantified Difference | Mitoxantrone is approximately 17.5-fold more cardiotoxic than daunorubicin per mg/m² based on equivalence ratios |
| Conditions | Systematic review and analysis of late-onset cardiotoxicity in childhood cancer survivors; JACC: CardioOncology Expert Panel consensus (2025) |
Why This Matters
This quantitative differentiation mandates distinct cumulative lifetime dose limits for mitoxantrone (~100-140 mg/m²) compared to doxorubicin (~450-550 mg/m²), directly impacting procurement decisions for clinical trial design and treatment protocol selection.
- [1] Feijen, E. A. M., et al. (2019). Derivation of Anthracycline and Anthraquinone Equivalence Ratios to Doxorubicin for Late-Onset Cardiotoxicity. JAMA Oncology, 5(6), 864-871. View Source
- [2] JACC: CardioOncology Expert Panel. (2025). IGHG Recommendations for Anthracycline and Anthraquinone Cardiac Dysfunction Equivalence Ratios After Childhood Cancer. JACC: CardioOncology. View Source
- [3] JACC: CardioOncology Expert Panel. (2025). IGHG Recommendations for Anthracycline and Anthraquinone Cardiac Dysfunction Equivalence Ratios After Childhood Cancer. JACC: CardioOncology. View Source
